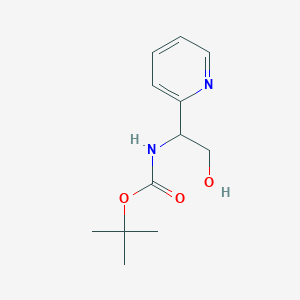
Tert-butyl (2-hydroxy-1-(pyridin-2-YL)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[2-hydroxy-1-(pyridin-2-yl)ethyl]carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This particular compound features a tert-butyl group, a hydroxyethyl group, and a pyridinyl group, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Amination and Carboxylation: One common method involves the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI).
Curtius Rearrangement: This involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate, which rearranges to form the carbamate.
Industrial Production Methods: Industrial production often employs similar methods but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The pyridinyl group can undergo reduction to form a piperidine derivative.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.
Substitution: Alkyl halides or aryl halides in the presence of a base like NaH (Sodium hydride).
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a piperidine derivative.
Substitution: Formation of various alkyl or aryl carbamates.
Applications De Recherche Scientifique
Chemistry:
- Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal under mild conditions .
Biology:
- Acts as an intermediate in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Medicine:
- Used in the synthesis of drugs that target specific enzymes or receptors, particularly in cancer and neurological research .
Industry:
Mécanisme D'action
The compound exerts its effects primarily through its functional groups:
Hydroxy Group: Participates in hydrogen bonding and can act as a nucleophile in various reactions.
Pyridinyl Group: Can coordinate with metal ions and participate in π-π interactions.
tert-Butyl Group: Provides steric hindrance, affecting the reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
tert-Butyl (2-hydroxy-1-phenylethyl)carbamate: Similar structure but with a phenyl group instead of a pyridinyl group.
tert-Butyl (3-hydroxypyridin-2-yl)carbamate: Similar structure but with a hydroxypyridinyl group at a different position.
tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate: Similar structure but with a phenylpropanol group.
Uniqueness:
- The presence of the pyridinyl group in tert-butyl N-[2-hydroxy-1-(pyridin-2-yl)ethyl]carbamate makes it unique, offering specific coordination chemistry and reactivity that are not present in its analogs.
Propriétés
IUPAC Name |
tert-butyl N-(2-hydroxy-1-pyridin-2-ylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10(8-15)9-6-4-5-7-13-9/h4-7,10,15H,8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIQSQVGUPTBKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide](/img/structure/B13577936.png)
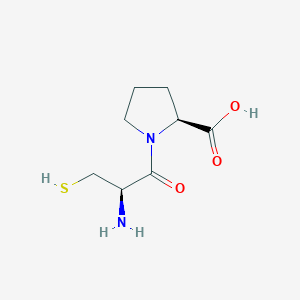
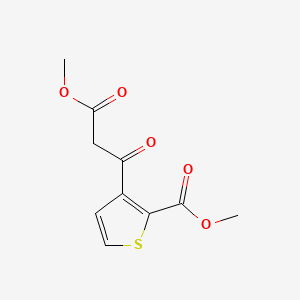
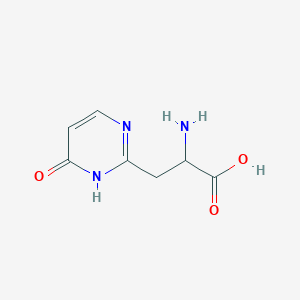

![2-cyano-N-(2-methylphenyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B13577972.png)
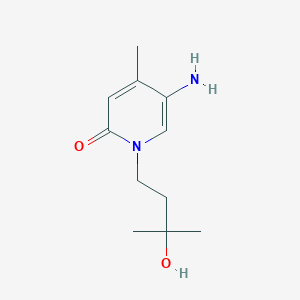
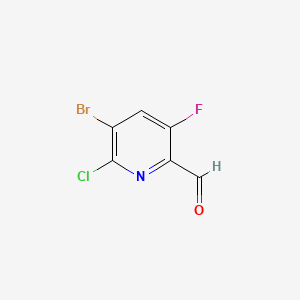
![Tert-butyl N-[2-hydroxy-2-(2-methylphenyl)ethyl]carbamate](/img/structure/B13577994.png)
![[Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate](/img/structure/B13578005.png)

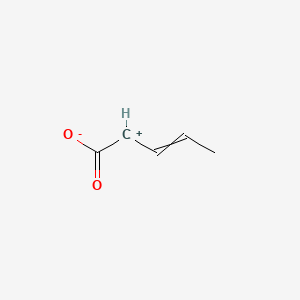
![N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13578037.png)
amino}propanoic acid](/img/structure/B13578042.png)
